3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid
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Overview
Description
3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid: is an organic compound with the molecular formula C13H9FO3 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general steps are as follows:
Starting Materials: The synthesis begins with 2-fluorophenylboronic acid and 5-bromo-2-furancarboxaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)4), a base (such as K2CO3), and a solvent (such as DMF or toluene).
Procedure: The reactants are combined and heated under reflux conditions for several hours. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Suzuki-Miyaura coupling reaction can be applied. This involves optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be achieved using reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated acids.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
3-(2-Furyl)acrylic acid: Lacks the phenyl substituent, making it less complex.
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)acrylic acid: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid is unique due to the presence of the fluorophenyl group, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSFOSUBHYSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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